molecular formula C10H13NO B3032191 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine CAS No. 122416-42-6

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine

Cat. No. B3032191
CAS RN: 122416-42-6
M. Wt: 163.22 g/mol
InChI Key: QIYXYRNFEROUBV-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine is a chemical compound that is part of a broader class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring, which is a five-membered oxygen-containing ring. The specific compound has an aminoethyl side chain attached to the benzofuran moiety, which can be a precursor to various pharmacologically active molecules or could be used in material science.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been described in the literature. For instance, the addition of an allenyl indium intermediate to chiral N-tert-butanesulfinyl imines leads to the formation of homopropargylic amine derivatives. These derivatives can be further transformed into 2-(2-aminoalkyl)benzofuran derivatives through a series of reactions including Sonogashira coupling and intramolecular cyclization. This method provides a stereoselective route to obtain enantioenriched benzofuran compounds, which could be analogous to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a heteroaromatic ring system that includes both benzene and furan rings. The aminoethyl side chain in this compound would likely affect the electronic distribution and steric hindrance within the molecule, potentially influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, the presence of a halogen or nitro group on the benzofuran ring can be modified through reduction reactions. The reduction of 5-halo-1-(benzofuran-3-yl)-2-phenylethanones with lithium aluminum hydride yields the corresponding 1-(2-alkylbenzofuran-3-yl)-2-phenylethanols. Additionally, nitro compounds can be selectively reduced to amino compounds using palladium on carbon (Pd/C) at room temperature . These reactions are indicative of the types of transformations that could be applied to this compound for the introduction of different functional groups or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of benzofuran derivatives. These might include moderate polarity due to the heteroaromatic system and the presence of an amine group, which could form hydrogen bonds. The compound's solubility, melting point, and boiling point would be influenced by its molecular structure and substituents. The reactivity of the amine group would also be an important chemical property, as it could participate in various reactions, including the formation of amides, imines, and Schiff bases.

Scientific Research Applications

Spectral Analysis and Identification

  • NMR Spectra Analysis : The 1H NMR spectra of various psychedelic tryptamines and benzofuran analogues, including 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine, were acquired and compared for forensic and harm-reduction purposes. This study provided experimentally uniform spectra to help identify these compounds, some of which appear sporadically (Chapman, 2018).

Synthesis and Chemical Properties

  • Development of Biological Agents : A protocol for synthesizing various derivatives of 1-(1-benzofuran-2-yl)-2-bromoethanone was developed, serving as a key intermediate. These compounds were screened for antimicrobial and analgesic activity, highlighting their potential biological applications (Bhovi K. Venkatesh et al., 2010).
  • Analgesic Activity Studies : Research into substituted 1-benzofurans and 1-benzothiophenes, including derivatives of this compound, explored their potential analgesic activities. This highlights the compound's relevance in the development of new pain-relief medications (S. Rádl et al., 2000).

Pharmacokinetics and Drug Analysis

  • In Vitro Toxicokinetics and Analytical Toxicology : A study investigated the toxicokinetic profiles and analytical toxicology of new psychoactive substances, including 1-(1-Benzofuran-5-yl)-N-[(2-methoxyphenyl)methyl]propan-2-amine. The research aids in understanding drug–drug interactions, elimination routes, and toxicological screening (Lilian H. J. Richter et al., 2019).
  • LC-MS/MS Analysis in Pharmacokinetics : Analytical methods were developed for determining benzodifuranyl derivatives in rat plasma, including 1-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine, to evaluate their pharmacokinetic profile. This is crucial for understanding the metabolism and distribution of such compounds in biological systems (E. Baralla et al., 2019).

Novel Synthetic Approaches and Biological Activities

  • Diversity-Oriented Synthesis : Efficient synthetic protocols were reported for creating libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds, demonstrating the compound's versatility in drug development and biological research (Liena Qin et al., 2017).
  • Antioxidant Activity Study : The synthesis of benzofuran derivatives through Strecker-type reactions, including euparin and primary amines, showed significant antioxidant activity. This suggests the potential use of these compounds in developing antioxidant agents (E. Ezzatzadeh et al., 2018).

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYXYRNFEROUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588045
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122416-42-6
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-acetyl-2,3-dihydrobenzo[b]furan, oxime, (Preparation 3, 2.7 g, 16 mmole) in methanol (50 mL), ammonium hydroxide (5 mL) and Raney nickel (3 mL) was hydrogenated on a Parr hydrogenator (H2, 50 psi) for 2 days. The reaction mixture was filtered through Celite and the resultant filtrate was concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using methanol (100%) to give the title compound (1.74 g, 70%) as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
catalyst
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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